molecular formula C7H5BrN2S B1280480 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole CAS No. 2255-80-3

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole

Cat. No. B1280480
CAS RN: 2255-80-3
M. Wt: 229.1 g/mol
InChI Key: MZFRKYXVQYNOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole (MBT) is a versatile organic compound that has been studied for its potential applications in the fields of science and medicine. It is a heterocyclic aromatic compound that is composed of a benzene ring with a thiadiazole ring attached to it. MBT is a highly reactive compound, and it has been used in a variety of chemical reactions, such as the synthesis of other organic compounds, as well as in the preparation of pharmaceutical agents. Additionally, MBT has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Safety and Hazards

Safety precautions for handling 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole include wearing an approved mask/respirator, suitable gloves/gauntlets, and suitable protective clothing . In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers .

Biochemical Analysis

Biochemical Properties

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole plays a significant role in biochemical reactions, particularly as an electron acceptor in various organic and biochemical processes. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, leading to changes in their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. For example, the compound’s interaction with DNA can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological effects occur. These findings highlight the importance of careful dosage control in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as an electron acceptor. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often found in the nucleus, where it can interact with DNA and influence gene expression. Additionally, it may localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism. Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments .

properties

IUPAC Name

4-bromo-7-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c1-4-2-3-5(8)7-6(4)9-11-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFRKYXVQYNOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NSN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464061
Record name 4-Bromo-7-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2255-80-3
Record name 4-Bromo-7-methyl-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2255-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 2
4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 3
Reactant of Route 3
4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 4
Reactant of Route 4
4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 5
4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
Reactant of Route 6
4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.